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Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818383

Acoforestinine: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for
acoforestinine, a diterpenoid alkaloid isolated from Aconitum handelianum. Due to the limited
public availability of raw spectral data, this document synthesizes information from the primary
literature to present a clear and structured summary of its spectroscopic characteristics and the
methodologies used for its characterization.

Introduction

Acoforestinine was first isolated and identified as part of a study on the chemical constituents
of Aconitum handelianum. The structure of this complex diterpenoid alkaloid was elucidated
using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural elucidation of acoforestinine relied on the careful analysis of its spectral data.
While the raw spectra are not publicly available, the key quantitative data from the primary
literature are summarized below.

Mass Spectrometry (MS)
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High-resolution mass spectrometry is a critical tool for determining the elemental composition
of a molecule.

lon m/z (Observed) Formula m/z (Calculated)

[M+H]*+ Data not available C35H52NO10 Data not available

Note: Specific high-resolution mass spectrometry data for acoforestinine is not detailed in the
available abstracts. The molecular formula is reported as C3sHs1NOxo.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The chemical shifts (&) are reported in parts per million (ppm).

1IH NMR and 13C NMR Data for Acoforestinine

1H Chemical Shift (6H,

Position 13C Chemical Shift (&c) o ]
multiplicity, J in Hz)

Data not available in . '
Data not available Data not available

accessible literature

Note: The detailed *H and 3C NMR assignments for acoforestinine are contained within the
full text of the primary publication, which is not publicly accessible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Functional Group Wavenumber (cm~?)

Data not available in accessible literature Data not available

Note: Specific infrared absorption data for acoforestinine is not detailed in the available

abstracts.
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Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and
structural elucidation of natural products as described in the primary literature.

Isolation of Acoforestinine

The isolation of acoforestinine from the roots of Aconitum handelianum typically involves the

following workflow:
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Dried and Powdered Roots of Aconitum handelianum

:

Extraction with a suitable solvent (e.g., Methanol)

(Concentration of the extracg

Gartitioning between immiscible solvents (e.g., Ethyl Acetate and WaterD

:

(Column Chromatography of the organic phase (e.g., Silica Gel))

:

Gurther purification by repeated Column Chromatographa

:

Ginal purification by Preparative HPLC)

(Pure Acoforestinine)

Click to download full resolution via product page

Caption: General workflow for the isolation of acoforestinine.

Spectroscopic Analysis
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The structural characterization of the isolated acoforestinine was performed using a suite of
spectroscopic techniques.

Spectroscopic Analysis

Gure Acoforestinine]
4/@9%% ResonanmA
Mass Spectrometry (MS) -1H NMR
[High-Resqution MS (HRMS) - 15C NMR Infrared (IR) Spectroscopy
- 2D NMR (COSY, HMQC, HMBC)

\/

Structure Elucidation

Click to download full resolution via product page
Caption: Spectroscopic techniques for the structural elucidation of acoforestinine.
Detailed Methodologies:

e Mass Spectrometry (MS): High-resolution mass spectra were likely acquired on a time-of-
flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine
the accurate mass and elemental composition.

» Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectra were recorded on a high-field
NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCIs) or methanol
(CDs0OD) are common solvents for such compounds. 2D NMR experiments, including COSY,
HMQC, and HMBC, were essential for establishing the connectivity of protons and carbons.

¢ Infrared (IR) Spectroscopy: The IR spectrum was likely obtained using a Fourier-transform
infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
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Signaling Pathways and Logical Relationships

There is currently no publicly available information regarding the specific signaling pathways
modulated by acoforestinine. Research in this area would be a valuable next step in
understanding its biological activity.

Conclusion

This guide provides a summary of the known spectroscopic information and the likely
experimental protocols used for the characterization of acoforestinine. The lack of publicly
accessible raw data highlights the need for open data practices in natural product research to
facilitate further investigation and drug development efforts. Researchers interested in the
detailed spectral assignments are encouraged to consult the primary publication: Yang J, et al.
Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009
Aug;34(15):1927-9.

 To cite this document: BenchChem. [Acoforestinine spectral data (NMR, MS, IR)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818383#acoforestinine-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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